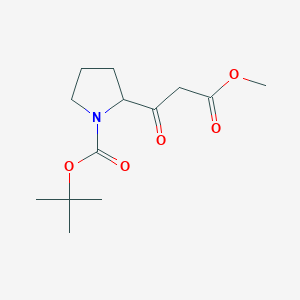
(S)-tert-Butyl 2-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-Butyl 2-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring, a tert-butyl ester group, and a methoxy-oxopropanoyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the tert-butyl ester group, and the addition of the methoxy-oxopropanoyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability of the production process.
化学反応の分析
Types of Reactions
(S)-tert-Butyl 2-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction and product.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.
科学的研究の応用
(S)-tert-Butyl 2-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-tert-Butyl 2-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Similar compounds to (S)-tert-Butyl 2-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate include:
- Benzyl 2-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate
- Methyl 2-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the tert-butyl ester group and the methoxy-oxopropanoyl moiety
生物活性
(S)-tert-Butyl 2-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate, with CAS number 1233323-61-9, is a chiral compound belonging to the pyrrolidine class. Its unique structure, featuring a tert-butyl ester group and a methoxy ketone moiety, positions it as a promising candidate for various biological applications. This article delves into its biological activity, potential therapeutic applications, and relevant research findings.
Structure and Composition
The molecular formula of this compound is C13H21NO5, with a molecular weight of approximately 271.31 g/mol. The compound's structure contributes to its biological properties, particularly its interactions within biological systems.
Table 1: Chemical Specifications
| Property | Value |
|---|---|
| CAS Number | 1233323-61-9 |
| Molecular Formula | C13H21NO5 |
| Molecular Weight | 271.31 g/mol |
| Chemical Class | Pyrrolidine Derivative |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the pyrrolidine ring enhances its potential as a building block in drug synthesis, allowing for modifications that can improve efficacy and reduce toxicity.
Potential Mechanisms:
- Enzyme Inhibition: Similar compounds have shown enzyme inhibitory properties, which could be relevant for therapeutic applications in diseases where enzyme modulation is beneficial.
- Receptor Interaction: The compound may interact with various receptors, influencing signaling pathways involved in cellular responses.
Case Studies and Research Findings
Research into this compound is still emerging, but preliminary studies suggest several areas of interest:
- Anticancer Activity: Some derivatives of pyrrolidine compounds have demonstrated anticancer properties through apoptosis induction in cancer cells.
- Neuroprotective Effects: There is potential for neuroprotective applications, as similar structures have shown promise in models of neurodegenerative diseases.
Table 2: Summary of Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Induction of apoptosis in cancer cells | |
| Neuroprotection | Potential benefits in neurodegeneration | |
| Enzyme Inhibition | Modulation of enzyme activity |
Applications and Future Research Directions
The versatility of this compound suggests numerous applications across pharmaceutical and agrochemical industries. Future research should focus on:
- In Vivo Studies: Conducting comprehensive in vivo studies to validate the biological activity observed in vitro.
- Mechanistic Studies: Elucidating the precise mechanisms through which this compound exerts its effects on biological systems.
- Structure-Activity Relationship (SAR) Analysis: Investigating how structural modifications can enhance or diminish biological activities.
特性
分子式 |
C13H21NO5 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC名 |
tert-butyl 2-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-7-5-6-9(14)10(15)8-11(16)18-4/h9H,5-8H2,1-4H3 |
InChIキー |
ADZQYUXPYBJCAO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















